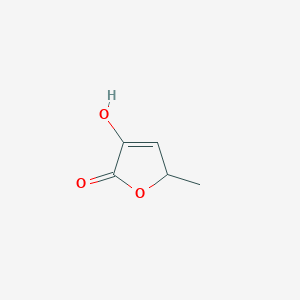

3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-2-4(6)5(7)8-3/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGQVJRAKXPFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(=O)O1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498197 | |

| Record name | 3-Hydroxy-5-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21053-73-6 | |

| Record name | 3-Hydroxy-5-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Analysis of 3 Hydroxy 5 Methyl 2,5 Dihydrofuran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one is anticipated to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Methyl Protons (CH₃): A doublet is expected for the methyl protons at the C5 position due to coupling with the adjacent proton at C5.

C5-H Proton: This proton, being adjacent to both the methyl group and the oxygen atom within the ring, would likely appear as a quartet.

C4-H Proton: The proton at the C4 position is expected to be a singlet, as it has no adjacent protons to couple with.

Hydroxyl Proton (OH): The hydroxyl proton at the C3 position will typically present as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~1.4 | Doublet (d) | ~6-7 |

| H5 | ~4.8 | Quartet (q) | ~6-7 |

| H4 | ~5.9 | Singlet (s) | N/A |

| OH | Variable | Broad Singlet (br s) | N/A |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon (C2): The carbonyl carbon of the lactone ring is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.

Olefinic Carbons (C3 and C4): The sp² hybridized carbons of the double bond will appear in the olefinic region of the spectrum. The carbon bearing the hydroxyl group (C3) will be more downfield than C4.

C5 Carbon: This sp³ hybridized carbon, bonded to an oxygen atom, will be found further downfield than a typical alkyl carbon.

Methyl Carbon (CH₃): The methyl carbon will have the most upfield chemical shift.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (C=O) | ~170 |

| C3 (C-OH) | ~150 |

| C4 (=CH) | ~115 |

| C5 (-CH-O-) | ~75 |

| CH₃ | ~20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the structure and stereochemistry.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the C5-H proton and the protons of the methyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity. Key correlations would be expected between the C5-H proton and the C4 and C2 carbons, and between the methyl protons and the C5 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, particularly the relative orientation of the methyl group at C5.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula (C₅H₆O₃).

| Ion | Calculated Exact Mass |

| [M]+ | 114.0317 |

| [M+H]+ | 115.0395 |

| [M+Na]+ | 137.0214 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. The fragmentation of furanone derivatives often involves characteristic losses.

For this compound, potential fragmentation pathways could include:

Loss of CO: A common fragmentation for lactones is the neutral loss of carbon monoxide from the carbonyl group.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the C5 position.

Ring-opening and subsequent fragmentations: The furanone ring can undergo cleavage, leading to a variety of smaller fragment ions.

A detailed study of the fragmentation of related 4-hydroxy-3(2H)-furanones has shown that a general fragmentation pathway can be proposed for this class of compounds. imreblank.ch The analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR spectroscopy.

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss |

| 115 ([M+H]+) | 97 | H₂O |

| 115 ([M+H]+) | 87 | CO |

| 115 ([M+H]+) | 69 | CO + H₂O |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and the arrangement of atoms within the molecule, making these methods ideal for functional group identification. While direct experimental IR and Raman spectra for this compound are not widely available in public databases, the expected characteristic vibrational frequencies can be predicted based on the known frequencies for its constituent functional groups and data from similar furanone structures.

The key functional groups in this compound are the hydroxyl group (-OH), the α,β-unsaturated γ-lactone ring, which includes a carbonyl group (C=O), a carbon-carbon double bond (C=C), and an ether linkage (C-O-C), as well as a methyl group (-CH3).

Expected Vibrational Frequencies:

A broad absorption band in the IR spectrum, typically in the range of 3500-3200 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadness resulting from hydrogen bonding. The C=O stretching vibration of the α,β-unsaturated lactone is expected to produce a strong absorption band in the IR spectrum, generally between 1780 and 1740 cm⁻¹. The C=C stretching vibration within the lactone ring would likely appear in the 1680-1620 cm⁻¹ region. The C-O stretching vibrations of the lactone and the hydroxyl group are anticipated in the 1300-1000 cm⁻¹ range. Vibrations associated with the methyl group, such as symmetric and asymmetric C-H stretching and bending modes, would also be present.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. Non-polar bonds, such as the C=C bond, often produce strong signals in Raman spectra, whereas polar bonds like the C=O and O-H groups are typically more prominent in IR spectra.

Interactive Data Table of Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad | Weak to Medium |

| Carbonyl (C=O) | C=O Stretch | 1780 - 1740 | Strong | Medium to Strong |

| Alkene (C=C) | C=C Stretch | 1680 - 1620 | Medium | Strong |

| Ether (C-O-C) | Asymmetric C-O-C Stretch | 1200 - 1050 | Strong | Medium |

| Methyl (-CH₃) | Asymmetric C-H Stretch | ~2960 | Medium | Medium |

| Methyl (-CH₃) | Symmetric C-H Stretch | ~2870 | Medium | Medium |

| Methyl (-CH₃) | Asymmetric C-H Bend | ~1460 | Medium | Medium |

| Methyl (-CH₃) | Symmetric C-H Bend | ~1375 | Medium | Medium |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information about its solid-state conformation. This includes the planarity or puckering of the furanone ring and the orientation of the hydroxyl and methyl substituents.

Crucially, for a chiral molecule like this compound, which exists as a pair of enantiomers, X-ray crystallography using anomalous dispersion can determine the absolute configuration of a single enantiomer. This is often achieved by incorporating a heavy atom into the structure or by using specific wavelengths of X-rays.

While a specific crystal structure for this compound is not publicly available, studies on similar furanone derivatives provide insights into the expected structural features. For instance, the crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one reveals that the furanone ring is nearly planar. nist.gov In the solid state, intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group and the carbonyl oxygen, would play a significant role in the crystal packing of this compound.

Hypothetical Crystallographic Data Table:

The following table presents hypothetical crystallographic parameters for this compound, which would be determined through X-ray diffraction analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.5 |

| b (Å) | 8.2 |

| c (Å) | 5.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 304.5 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor | < 0.05 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a prominent chiroptical method that measures the difference in absorption of left and right circularly polarized light by a chiral sample. This differential absorption, known as the CD effect, is highly sensitive to the stereochemistry of the molecule.

For this compound, which possesses a stereocenter at the C5 position, the two enantiomers, (R)-3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one and (S)-3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one, will produce CD spectra that are mirror images of each other. A positive Cotton effect (a peak in the CD spectrum) for one enantiomer will correspond to a negative Cotton effect for the other.

The electronic transitions of the chromophores within the molecule, primarily the n → π* and π → π* transitions of the α,β-unsaturated lactone, are responsible for the CD signals in the UV-Vis region. The sign and magnitude of the Cotton effects are determined by the spatial arrangement of the atoms around the chromophore, making CD an excellent tool for assigning the absolute configuration of chiral molecules.

While experimental CD spectra for this compound are not readily found in the literature, the absolute configurations of structurally similar furanones have been determined using vibrational circular dichroism (VCD), a technique that measures the differential absorption of left and right circularly polarized infrared light. nih.gov For complex molecules, the experimental CD spectrum is often compared with theoretical spectra calculated using quantum chemical methods to confidently assign the absolute configuration.

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 5 Methyl 2,5 Dihydrofuran 2 One

Reaction Pathways Involving the Hydroxyl Group at C3

The secondary alcohol at the C3 position is a primary site for various functional group interconversions.

The secondary hydroxyl group of 3-hydroxy-γ-butyrolactone derivatives can be oxidized to the corresponding ketone. This transformation in 3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one would yield 5-methyl-3-oxo-2,5-dihydrofuran-2-one. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions. Since the substrate contains other sensitive functionalities, such as the lactone and the double bond, mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Expected Product | Notes |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | 5-methyl-3-oxo-2,5-dihydrofuran-2-one | Mild oxidant, suitable for sensitive substrates. |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | CH₂Cl₂, -78 °C to room temperature | 5-methyl-3-oxo-2,5-dihydrofuran-2-one | High-yielding and mild, avoids heavy metals. |

Due to the presence of a secondary hydroxyl group, oxidation to an aldehyde is not applicable for this compound.

The nucleophilic nature of the C3-hydroxyl group allows for straightforward esterification and etherification reactions.

Esterification: This is a common transformation, often used to introduce protecting groups or to synthesize derivatives with altered biological activity. The reaction typically proceeds by treating the alcohol with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base to neutralize the acidic byproduct. For example, lipase (B570770) from Candida rugosa has been effectively used for the hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone, indicating that the reverse esterification is also a viable enzymatic pathway. nih.gov A chemoenzymatic approach has been developed for the synthesis of enantiomerically pure (S)-3-hydroxy-γ-butyrolactone, which involves a lipase-catalyzed hydrolysis step. nih.gov

Etherification: The formation of an ether at the C3 position can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgyoutube.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com

Table 2: Reagents for Esterification and Etherification of the C3-Hydroxyl Group

| Reaction Type | Reagent 1 (Acylating/Alkylating) | Reagent 2 (Base/Catalyst) | Product Type |

|---|---|---|---|

| Esterification | Acetyl Chloride | Pyridine or Triethylamine | 3-Acetoxy-5-methyl-2,5-dihydrofuran-2-one |

| Esterification | Acetic Anhydride | DMAP (catalyst), Pyridine | 3-Acetoxy-5-methyl-2,5-dihydrofuran-2-one |

| Etherification | Methyl Iodide | Sodium Hydride (NaH) | 3-Methoxy-5-methyl-2,5-dihydrofuran-2-one |

Reactivity of the Lactone Moiety and Ring-Opening/Closing Equilibria

The γ-lactone ring is an ester and is therefore susceptible to reactions typical of this functional group, most notably hydrolysis. The α,β-unsaturation introduces additional reactivity patterns.

Lactones, as cyclic esters, can be hydrolyzed under both acidic and basic conditions to yield the corresponding hydroxy-carboxylic acid. wikipedia.orglibretexts.org For this compound, hydrolysis would open the ring to form 3,4-dihydroxy-2-pentenoic acid.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the C5-hydroxyl group (which was formerly the ring ether oxygen) opens the lactone ring. libretexts.org The presence of a large excess of water can drive the equilibrium towards the ring-opened product. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible. A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide at C5 to open the ring. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. libretexts.org γ-Butyrolactone is known to be rapidly hydrolyzed by bases. lookchem.com

The ring-opening is often in equilibrium with the ring-closing (lactonization) reaction. γ-Lactones are generally thermodynamically stable due to the formation of a five-membered ring, so under neutral or mildly acidic conditions, the cyclic form is often favored. wikipedia.orgtutorchase.com

Strong, hard nucleophiles like Grignard reagents can add to the carbonyl group of lactones. masterorganicchemistry.comleah4sci.com In the case of γ-butyrolactone, this typically leads to a double addition. The first addition opens the lactone to form a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent to yield a diol after an acidic workup. masterorganicchemistry.com

However, the α,β-unsaturated nature of this compound introduces the possibility of 1,4-conjugate addition. Softer nucleophiles, such as organocuprates (Gilman reagents), preferentially attack the β-carbon of the double bond (C4 position) in a 1,4-addition fashion. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is a powerful method for carbon-carbon bond formation at the β-position of α,β-unsaturated carbonyl compounds. libretexts.org

Table 3: Nucleophilic Addition Reactions

| Reagent | Type of Addition | Initial Product (before workup) | Final Product (after workup) |

|---|---|---|---|

| 2 eq. CH₃MgBr | 1,2-Addition | Magnesium salt of a diol | 2,4-Dimethylpentane-1,2,4-triol |

Electrophilic and Nucleophilic Substitution Reactions on the Dihydrofuran Ring

Direct electrophilic or nucleophilic substitution on the carbon atoms of the dihydrofuran ring (other than the carbonyl carbon) is less common compared to reactions at the hydroxyl group or additions to the conjugated system.

The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack. The resonance structures show that the β-carbon (C4) is electron-deficient, making it a site for nucleophilic attack (conjugate addition) rather than electrophilic attack. libretexts.org

Nucleophilic substitution on the vinylic carbons (C3 or C4) is also generally difficult unless a suitable leaving group is present. A more plausible pathway for substitution involves an addition-elimination mechanism. For instance, if the hydroxyl group at C3 were converted into a good leaving group (e.g., a tosylate), a nucleophile could potentially perform a conjugate addition at C4, followed by elimination of the leaving group at C3 to regenerate the double bond, effectively resulting in a substitution product. A patent describes a process where (S)-3-hydroxy-γ-butyrolactone is activated with a sulfonate, which then reacts with a Grignard reagent in the presence of a copper catalyst to yield the (R)-3-alkylated product, proceeding with an inversion of configuration consistent with an SN2-type mechanism. google.com This suggests that activating the hydroxyl group can enable substitution at the C3 position.

Cycloaddition and Pericyclic Reactions Involving the Double Bond

The double bond within the furanone ring of this compound can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions are powerful tools for constructing more complex molecular architectures.

[4+2] Cycloaddition (Diels-Alder Type Reactions):

The furan (B31954) ring system can act as a diene in Diels-Alder reactions. However, the electron-withdrawing nature of the adjacent carbonyl group in the lactone ring of this compound reduces the electron density of the diene system, making it less reactive in normal electron demand Diels-Alder reactions. Conversely, this electronic feature makes it a suitable candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions, where it would react with an electron-rich dienophile. ulisboa.pt The reactivity of furan derivatives in Diels-Alder reactions is a well-established area of study. For instance, furan and its derivatives are known to undergo [4+2] cycloadditions with various dienophiles. mdpi.com The introduction of substituents on the furan ring, such as the hydroxyl and methyl groups in the target molecule, can influence the stereoselectivity and regioselectivity of these reactions. nih.gov While direct studies on this compound as a diene are limited, the reactivity of structurally similar compounds like 5-hydroxymethylfurfural (B1680220) (HMF) has been explored. HMF and its derivatives can act as dienes in IEDDA reactions, for example, with dienophiles like 2,3-dihydrofuran (B140613). ulisboa.pt This suggests that this compound could potentially undergo similar transformations.

[3+2] Cycloaddition Reactions:

The double bond of the furanone ring can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. A notable example is the organocatalyzed enantioselective [3+2] cycloaddition of furan-2(5H)-ones with azomethine ylides. rsc.org This reaction leads to the formation of highly functionalized bicyclic adducts with multiple contiguous stereogenic centers. In a study involving racemic furan-2(5H)-ones, the reaction proceeded with high enantioselectivity, demonstrating an efficient kinetic resolution of the starting material. rsc.org The presence of a hydroxyl group on the reaction partner was found to be crucial for the activation and stereocontrol of the reaction. rsc.org Although this study did not use this compound itself, it provides a strong precedent for its potential to undergo similar [3+2] cycloadditions.

Below is a table summarizing representative cycloaddition reactions involving furanone systems, which can be considered analogous to the reactivity of this compound.

| Reaction Type | Furanone Derivative | Reagent | Product Type | Key Findings |

| [3+2] Cycloaddition | Racemic furan-2(5H)-ones | Azomethine ylides | Bicyclic adducts | High enantioselectivity and kinetic resolution of the furanone. rsc.org |

| [4+2] Cycloaddition | 5-Hydroxymethylfurfural (HMF) derivatives | 2,3-Dihydrofuran | Diels-Alder adducts | Demonstrates the viability of furan rings in IEDDA reactions. ulisboa.pt |

| [4+2] Cycloaddition | 2,5-Bis(hydroxymethyl)furan (BHMF) | N-Phenylmaleimide derivatives | Diels-Alder adducts | Formation of endo and exo isomers, with the ratio influenced by reaction conditions. nih.gov |

Thermal and Photochemical Degradation Pathways of this compound

The stability of this compound is limited under high-temperature or UV irradiation conditions, leading to molecular rearrangement or decomposition.

Thermal Degradation:

Theoretical studies on the thermal decomposition of 2(5H)-furanones and their methylated derivatives provide significant insight into the potential degradation pathways of this compound. researchgate.netnih.gov The primary thermal process for 2(5H)-furanones is often an interconversion to the corresponding 2(3H)-furanone isomer via a ring-opening mechanism to form a ketenoic aldehyde intermediate. researchgate.net For 5-methyl-2(5H)-furanone, a compound structurally similar to the title compound, a key thermal reaction involves a hydrogen atom transfer from the methyl group, leading to the formation of a doubly unsaturated carboxylic acid, 2,4-pentadienoic acid. nih.gov This suggests that a similar pathway could be accessible to this compound.

Further heating leads to decomposition. For unsubstituted furanones, this results in the formation of carbon monoxide and acrolein. researchgate.net In the case of methylated furanones, the products are carbon monoxide and the corresponding substituted vinyl ketone. researchgate.net Therefore, the thermal degradation of this compound would be expected to proceed through complex pathways involving isomerization and fragmentation.

The table below outlines the key steps in the thermal decomposition of related furanones based on theoretical studies.

| Furanone Derivative | Temperature Range (°C) | Key Process | Products |

| 2(3H)- and 2(5H)-furanones | 300-400 | Interconversion via a ketenoic aldehyde intermediate | Isomeric furanone |

| 2(3H)- and 2(5H)-furanones | ~600 | Decomposition | Carbon monoxide, acrolein researchgate.net |

| 5-Methyl-2(5H)-furanone | High temperature | Hydrogen transfer from methyl group | 2,4-Pentadienoic acid nih.gov |

| Methylated furanones | High temperature | Decomposition | Carbon monoxide, methyl vinyl ketone researchgate.net |

Photochemical Degradation:

Information regarding the specific photochemical degradation pathways of this compound is not extensively detailed in the literature. However, studies on the UV photolysis of parent 2(5H)-furanones in both low-temperature inert matrices and in solution indicate that the products formed are broadly in accord with those from thermal decomposition. nih.gov This suggests that photochemical excitation can also lead to ring-opening and fragmentation reactions. The dominant early-stage processes in the decomposition chemistry of these compounds, whether thermal or photochemical, appear to be simple hydrogen transfer and concurrent ring-opening reactions. nih.gov The presence of the hydroxyl group and the α,β-unsaturated carbonyl system in this compound suggests that it would absorb UV radiation, potentially leading to Norrish-type reactions or other photochemical rearrangements and fragmentations.

Computational and Theoretical Studies of 3 Hydroxy 5 Methyl 2,5 Dihydrofuran 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface. For furanone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.com These computed geometric parameters can then be compared with experimental data from techniques like X-ray crystallography for validation. nih.gov

Furthermore, DFT is instrumental in predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks. Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are crucial for structure elucidation. mdpi.comresearchgate.net

Table 1: Representative Theoretical vs. Experimental Bond Lengths for Uracil Moiety (A Related Heterocyclic System) This table illustrates the typical accuracy of DFT calculations by comparing computed values for a related structure to experimental data.

| Bond | Theoretical Bond Length (Å) [B3LYP/6-311++G(d,p)] mdpi.com | Experimental Bond Length (Å) mdpi.com |

| C=O | 1.2-1.4 | 1.23-1.4 |

| N-C | 1.37-1.4 | 1.36-1.38 |

| C-C | 1.34-1.51 | 1.34-1.51 |

| N-H | 1.009-1.01 | 0.87-0.89 |

| C-H | 1.08-1.09 | 1.08-1.1 |

Data sourced from a computational study on 5-hydroxymethyluracil, a molecule with a heterocyclic ring system. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.orgajchem-b.com Computational studies on furanone derivatives have shown that structural modifications, such as adding a methyl group, can alter these energy levels and thus tune the molecule's electronic properties and reactivity. ajchem-b.com

Table 2: Calculated FMO Properties for Furanone and its Derivatives This table showcases how FMO analysis is applied to furanone systems to predict their reactivity.

| Molecule | HOMO Energy (eV) ajchem-b.com | LUMO Energy (eV) ajchem-b.com | Energy Gap (eV) ajchem-b.com | Chemical Hardness (eV) ajchem-b.com | Chemical Softness (eV) ajchem-b.com |

| 2(5H)-Furanone | -9.98 | -1.50 | 8.48 | 4.24 | 0.12 |

| 2(5-Methyl)-furanone | -9.52 | -1.25 | 8.27 | 4.14 | 0.12 |

| 2(5-Phenyl)-furanone | -8.76 | -2.01 | 6.75 | 3.38 | 0.15 |

Data adapted from a computational study on furanone and its derivatives, indicating that substitution significantly impacts electronic properties. ajchem-b.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. acs.orgutwente.nl

For a molecule like 3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one, MD simulations can be used to explore its different stable conformations in solution. The process typically involves placing the molecule in a simulation box filled with solvent molecules (e.g., water), neutralizing the system, and minimizing its energy. acs.org The system is then gradually heated and equilibrated at a desired temperature and pressure before a production run is performed to collect trajectory data. tandfonline.com Analysis of these trajectories can reveal the most populated conformations, the dynamics of the furanone ring, and the nature of intermolecular interactions, such as hydrogen bonds with surrounding water molecules. utwente.nl Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. tandfonline.com

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a given reaction, researchers can identify the lowest energy path from reactants to products. nih.gov This path includes intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For furanone derivatives, theoretical studies can predict pathways for various reactions, such as decomposition, oxidation, or nucleophilic substitution. nih.govmdpi.com For instance, a computational study on the thermal decomposition of 5-methyl-2-ethylfuran used high-level quantum chemical methods (CBS-QB3) to map the PES for unimolecular dissociation. nih.gov This allowed for the identification of the most likely bond-breaking events and the calculation of temperature- and pressure-dependent rate constants using theories like Rice–Ramsperger–Kassel–Marcus (RRKM). nih.gov Such in silico predictions provide a molecular-level understanding of reactivity and can guide the design of experiments. nih.gov

Theoretical Prediction of Structure-Activity Relationships (SAR) for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build a mathematical correlation between the structural properties of a series of compounds and their measured activities. researchgate.net

For this compound derivatives, a theoretical QSAR study would begin with a dataset of synthesized analogues that have been tested for a specific biological activity (e.g., cytotoxicity against a cancer cell line or antibacterial efficacy). nih.govresearchgate.net For each derivative in the series, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or physicochemical (e.g., partition coefficient, LogP). researchgate.net

Once the descriptors and activity data are compiled, statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) are used to generate a QSAR model. researchgate.net This model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. This approach streamlines the drug discovery process by focusing resources on compounds with the highest predicted potency and desired properties.

Biological Activities and Mechanistic Investigations of 3 Hydroxy 5 Methyl 2,5 Dihydrofuran 2 One and Analogs

Biochemical Interactions with Cellular Components and Enzymes

The 2,5-dihydrofuran-2-one core, characteristic of 3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one and its analogs, serves as a versatile scaffold for compounds that interact with a variety of biological macromolecules. These interactions are fundamental to their observed biological activities and are driven by the specific substitutions on the furanone ring.

Enzyme Inhibition/Activation Studies (e.g., fatty acid synthesis inhibition)

Derivatives of dihydrofuran-2-one have been identified as potential inhibitors of several key enzymes. Theoretical modeling studies suggest that dihydrofuran-2-one and its derivatives could act as inhibitors of the Monoamine Oxidase B (MAO-B) enzyme, which is involved in dopamine metabolism. cerradopub.com.br Certain derivatives showed lower inhibition constants (Ki) than established drugs, indicating a potential for strong inhibitory action. cerradopub.com.br

While the direct inhibition of fatty acid synthesis by this compound is not extensively documented, the broader class of lactones has shown activity against enzymes in related metabolic pathways. For instance, the β-lactone F-244 specifically inhibits 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase, a key enzyme in the biosynthesis of mevalonate, a precursor for cholesterol. nih.gov The inhibition of fatty acid synthesis itself is a known therapeutic strategy, with small molecule inhibitors targeting enzymes like Acetyl-CoA Carboxylase (ACACA) and Fatty Acid Synthase (FASN) to reduce cell proliferation in contexts such as neuroblastoma. nih.gov The general process of fatty acid synthesis involves the conversion of acetyl-CoA to malonyl-CoA and subsequent elongation steps, a pathway that can be inhibited by feedback mechanisms involving products like palmityl-CoA. researchgate.netyoutube.com

| Compound/Analog Class | Target Enzyme | Observed Effect | Significance |

|---|---|---|---|

| Dihydrofuran-2-one derivatives | Monoamine Oxidase B (MAO-B) | Inhibition (theoretically determined) cerradopub.com.br | Potential role in neurodegenerative disease treatment by increasing dopamine levels. cerradopub.com.br |

| F-244 (a β-lactone) | HMG-CoA Synthase | Specific Inhibition (IC50 = 0.065 µg/ml) nih.gov | Inhibition of mevalonate and cholesterol biosynthesis. nih.gov |

| 3,4-Dihalogeno-2(5H)-furanone derivatives | Kinases, COX-1, Topoisomerase I | Inhibition mdpi.com | Potential anticancer activities. mdpi.com |

Receptor Binding and Signaling Pathway Modulation (e.g., strigolactone signaling mechanisms)

A significant area of research for furanone-containing compounds is their role as analogs of strigolactones (SLs), a class of plant hormones that regulate plant development and interaction with symbiotic fungi. nih.govnih.gov These analogs can mimic natural SLs, binding to specific receptors and modulating their signaling pathways.

The mechanism of action involves the SL receptor, an α/β-fold hydrolase protein such as DWARF14 (D14) in rice or ShHTL7 in the parasitic plant Striga hermonthica. nih.govnih.gov Synthetic SL agonists, which often contain a furanone D-ring, bind to a pocket in the receptor. nih.govnih.gov This binding event facilitates a receptor-catalyzed hydrolytic reaction of the agonist. nih.gov The efficiency of signaling is dependent on this hydrolysis, which is influenced by the stereochemistry of the analog. nih.gov Upon ligand binding and hydrolysis, the receptor undergoes a conformational change that promotes its interaction with downstream signaling proteins, such as the F-box protein DWARF3 (D3). nih.gov This interaction leads to the ubiquitination and subsequent degradation of transcriptional repressors, thereby activating the SL signaling pathway. nih.gov Interestingly, the process can lead to the destabilization of the receptor itself, suggesting a unique mechanism where the hormone and receptor are systematically destabilized during signal transduction. nih.gov

| Compound | Binding Affinity (KD) | Reference |

|---|---|---|

| Analog 3d | 1.86 µM | nih.gov |

| Analog 3e | 0.65 µM | nih.gov |

| Analog 3f | 0.18 µM | nih.gov |

| Analog 3g | 0.47 µM | nih.gov |

| (2S)-3f (stereoisomer) | 1.28 nM | nih.gov |

| (2R)-3f (stereoisomer) | 0.48 µM | nih.gov |

Interaction with Regulatory Proteins

Certain furanone derivatives have been shown to exert their biological effects through interactions with regulatory proteins. For example, derivatives of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, MCA) and its bromo analog (mucobromic acid, MBA) can inhibit biofilm formation and growth in bacteria like Bacillus subtilis and Salmonella typhimurium. mdpi.comnih.gov It is suggested that this activity is caused by the interaction of these compounds with bacterial regulatory proteins. mdpi.comnih.gov

Mechanisms of Antimicrobial Action (e.g., against bacteria, fungi, viruses)

The 2(5H)-furanone scaffold is present in a diverse range of compounds exhibiting broad-spectrum antimicrobial activity. mdpi.com The mechanisms of action vary depending on the specific derivative and the target organism.

Antifungal Action: An analog, 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one, has been shown to have potent fungicidal activity against Candida albicans. nih.gov Mechanistic studies using flow cytometry revealed that the compound causes damage to the fungal cell membrane. nih.gov Other furanone derivatives related to the natural product incrustoporine also display significant antifungal activity, particularly against filamentous fungi. nih.gov

Antibacterial Action: The molecular mechanisms of 2(5H)-furanone derivatives against bacteria have been investigated, revealing high selectivity. One chlorinated 2(5H)-furanone derivative, F105, demonstrates potent activity against Gram-positive bacteria, including biofilm-embedded Staphylococcus aureus, while being ineffective against Gram-negative bacteria. nih.gov This selectivity is partly due to the inability of the compound to effectively penetrate the outer membrane of Gram-negative bacteria. nih.gov For Gram-positive bacteria, the mechanism can involve cell membrane damage, leading to a drop in membrane potential. nih.gov

Antiviral Action: While specific antiviral mechanisms for this compound are not well-defined, the furanone skeleton is a component of various bioactive compounds, including those with antiviral properties. mdpi.com Broader classes of compounds that act as nucleotide analogs, such as (S)-[3-hydroxy-2-(phosphonomethoxy)propyl] (HPMP) nucleosides, inhibit a wide range of DNA viruses by targeting viral polymerases. nih.gov These analogs get incorporated into the viral genome, inhibiting further nucleic acid synthesis. nih.gov This general mechanism of targeting viral replication machinery is a common strategy for many antiviral agents. nih.govnih.gov

| Compound/Analog Class | Target Organism | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one | Candida albicans (Fungus) | Cell membrane damage nih.gov | nih.gov |

| Chlorinated 2(5H)-furanone derivative (F105) | Staphylococcus aureus (Gram-positive bacterium) | Cell membrane damage, drop in membrane potential nih.gov | nih.gov |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone derivatives | Bacillus subtilis, Salmonella typhimurium (Bacteria) | Interaction with regulatory proteins mdpi.comnih.gov | mdpi.comnih.gov |

| General Nucleotide Analogs | DNA and RNA Viruses | Inhibition of viral polymerases and nucleic acid synthesis nih.gov | nih.gov |

Antioxidant and Pro-oxidant Activity at the Molecular Level

Furanone derivatives, particularly those with hydroxyl substitutions, can exhibit significant antioxidant activity. The molecular mechanism behind this activity often involves the neutralization of reactive oxygen species (ROS) through processes like hydrogen atom donation (HAT) or single electron transfer (SET). mdpi.com

Studies on 4,5-diaryl-3-hydroxy-2(5H)-furanones have demonstrated their capacity to act as powerful antioxidants. researchgate.net Their activity was evaluated using various assays, showing an ability to reduce the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, quench superoxide anions, and inhibit lipid peroxidation. researchgate.net The antioxidant potency is closely linked to the molecular structure, particularly the presence and position of phenol moieties. researchgate.net Similarly, research on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound with structural similarities, found that the enol structure, specifically the hydroxyl group at the olefin position, is a key factor for its antioxidant activity. nih.gov This feature allows one molecule of the antioxidant to scavenge multiple free radicals. nih.gov The general principle of antioxidant action is to donate a hydrogen atom or an electron to a free radical, thus stabilizing it and preventing further oxidative damage to cellular components like proteins, lipids, and DNA. mdpi.comnih.gov

Conversely, some highly reactive furanone derivatives can exhibit pro-oxidant activity. For instance, the mutagenic compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) was found to be associated with increased lipid peroxidation levels in the gastric mucosa of rats. nih.gov This suggests that under certain conditions, these compounds can contribute to oxidative stress rather than alleviating it.

Cellular Mechanistic Studies (e.g., cell proliferation in in vitro models)

The effect of 2,5-dihydrofuran-2-one analogs on cell proliferation is complex and highly dependent on the specific compound and cellular context. Some derivatives act as potent antiproliferative agents, while others may enhance cell proliferation.

Goniothalamin, a naturally occurring styryl lactone containing a 2,5-dihydrofuran-2-one motif, is known for its cytotoxic and antiproliferative activities against a variety of cancer cell lines. nih.gov A study on synthetic analogs of goniothalamin, specifically 5-methyl-5-styryl-2,5-dihydrofuran-2-ones, confirmed this activity. Analogs with trifluoromethyl groups exhibited levels of cytotoxicity similar to the parent compound against several human cancer cell lines, including MCF-7 (breast), K562 (leukemia), and HT29 (colon). nih.gov The proposed mechanism suggests that the electronic effect of the trifluoromethyl group activates the molecule's electrophilic site, enhancing its cytotoxic potential. nih.gov Other studies on furan (B31954) derivatives have also reported cytotoxicity against cancer cell lines like HeLa and HepG2. researchgate.net

In contrast, certain halogenated furanones have been shown to promote cell proliferation. A study on 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a mutagen found in chlorinated water, demonstrated that this compound increased cell proliferation in the mucosal epithelia of the rat gastric fundus in a dose-dependent manner. nih.gov This effect was accompanied by increased lipid peroxidation, suggesting a potential link between oxidative stress and enhanced cell division in this context. nih.gov

| Compound/Analog | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Goniothalamin Analog (ortho-trifluoromethyl) | MCF-7, K562, HT29 | Cytotoxicity, Antiproliferative | nih.gov |

| Goniothalamin Analog (para-trifluoromethyl) | MCF-7, K562, HT29 | Cytotoxicity, Antiproliferative | nih.gov |

| (5-(((2-(1H-indol-3-yl) ethyl)amino)methyl)furan-2-yl)methyl acetate | HeLa, HepG2 | Cytotoxicity (IC50 = 62.37 µg/mL for HeLa) | researchgate.net |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Rat Gastric Mucosal Epithelia | Increased cell proliferation | nih.gov |

Biosynthetic Precursors and Pathways within Biological Systems

The formation of furanones in biological systems and food chemistry is often linked to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. nih.govsandiego.edu While the specific biosynthetic pathway for this compound is not extensively detailed in the available literature, the formation of structurally similar furanones provides significant insights into its likely precursors and synthetic routes.

The general mechanism for the formation of many furanones involves the 2,3-enolisation of sugars, leading to the formation of 1-deoxyosone intermediates. imreblank.ch The carbon skeleton of the initial sugar often dictates the resulting furanone structure. For instance, the degradation of pentoses can lead to the formation of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol). imreblank.ch

The involvement of amino acids is crucial in the Maillard reaction, contributing to the diversity of the resulting flavor compounds. In Maillard reaction systems containing pentose sugars and amino acids such as glycine and alanine, furanones like furaneol and homofuraneol can be formed. imreblank.ch A key step in this process is the chain elongation of the 1-deoxypentosone by Strecker aldehydes, which are derived from the amino acids. imreblank.ch

Another relevant pathway involves the reaction of methylglyoxal, a Maillard reaction intermediate, with amino acids. For example, the caramel-like aroma compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) can be formed from the reaction of methylglyoxal with glycine or cysteine. nih.gov Isotopic labeling studies have shown that in the presence of these amino acids, the glucose skeleton can remain intact during the formation of DMHF, suggesting a direct conversion pathway. nih.gov

Two 3-hydroxy-2(5H)-furanones, emoxyfuranone and sotolon, which are significant contributors to meaty and spicy flavors, are known to be produced spontaneously from the amino acids threonine and 4-hydroxy-L-leucine, respectively. nih.gov This highlights the direct role of amino acid degradation in the formation of certain furanone structures.

While the direct biosynthesis of this compound from specific amino acid degradation or a defined Maillard reaction pathway is not explicitly documented, the established formation routes of its analogs strongly suggest that it could be generated from similar precursors and chemical transformations involving reducing sugars and amino acids.

Role in Chemotaxis and Quorum Sensing Modulation

Furanones, as a class of compounds, have garnered significant attention for their ability to modulate bacterial communication, a process known as quorum sensing (QS). nih.govnih.gov Quorum sensing allows bacteria to coordinate their gene expression and behavior in response to population density, regulating processes such as biofilm formation, virulence factor production, and motility. While specific studies on the role of this compound in chemotaxis and quorum sensing are limited, the extensive research on other furanone derivatives provides a strong basis for its potential activities.

Halogenated furanones, originally isolated from the red alga Delisea pulchra, are well-documented for their ability to interfere with the acylated homoserine lactone (AHL) signaling systems used by many bacteria for quorum sensing. nih.gov This interference can prevent the colonization of the alga by bacteria. nih.gov

Synthetic furanone derivatives have also been developed and tested for their anti-quorum sensing properties. These compounds have shown remarkable efficacy in inhibiting QS signaling and subsequent biofilm formation in the opportunistic human pathogen Pseudomonas aeruginosa. nih.gov The degree of inhibition by these synthetic furanones has been observed to range from 20% to 90%. nih.gov

The mechanism of action for many furanones as QS inhibitors is believed to involve their structural similarity to the native AHL signaling molecules, allowing them to interact with the bacterial receptors. This can lead to either agonistic or antagonistic effects on the QS system. In a study using Chromobacterium violaceum as a model organism, various natural and synthetic furanones were tested for their ability to interfere with violacein production, a QS-controlled phenotype. nih.gov The results showed that most of the tested furanones did not activate the QS system on their own, and some exhibited inhibitory effects. nih.gov

Notably, 5-hydroxymethylfurfural (B1680220), a furan derivative, has been reported to possess anti-quorum sensing and anti-biofilm activity against Pseudomonas aeruginosa PAO1. researchgate.net This further supports the potential for furanones with similar structural motifs to exhibit such biological activities.

While the direct involvement of this compound in modulating chemotaxis has not been documented, the interference with quorum sensing can indirectly affect bacterial motility, which is a key component of chemotactic behavior.

Interactive Data Table: Effect of Selected Furanones on Quorum Sensing in Chromobacterium violaceum CV026

| Compound Number | Compound Name/Structure | Activation of Violacein Production (at 10⁻⁴ M) | Effect on Growth (Turbidity at 10⁻² M) |

| 1.01 | 5-hydroxy-4-methylfuran-2(5H)-one | 0 | 1 |

| 3.31 | Structure with alkyl side chain | 0 | 0.4 - 0.6 |

| 3.32 | Structure with alkyl side chain | 0 | 0.4 - 0.6 |

| 4.31 | Structure with alkyl side chain | 0 | 0.4 - 0.6 |

| 4.32 | Structure with alkyl side chain | 0 | 0.4 - 0.6 |

| 3.51 | Structure with alkyl side chain | 0 | 0.4 - 0.6 |

| 12 | Specific furanone derivative | Slight Stimulation | Not specified |

| 13 | Specific furanone derivative | 0 | 0.4 - 0.6 |

| 18 | Specific furanone derivative | 0 | 0.4 - 0.6 |

| 19 | Specific furanone derivative | 0 | 0.4 - 0.6 |

| 22 | Specific furanone derivative | 0 | 0.4 - 0.6 |

Activation of violacein production: 0 = no violacein compared to the blank, 1 is equal to the effect of 3.710⁻⁸ M HHL. Effect on growth: 1 is equal to the control with no additions. A value between 0.4 and 0.6 indicates a 40% to 60% reduction in turbidity compared to the control. Data adapted from a study on the effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum. nih.gov

Applications As a Synthetic Building Block and in Advanced Materials Research

Utilization in the Synthesis of Complex Natural Products and Pharmaceuticals

Chiral γ-butyrolactones, including derivatives of 3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one, are recognized as crucial building blocks in the asymmetric synthesis of a multitude of natural products and pharmaceutical agents. nih.gov The stereocenter at the C5 position, coupled with the modifiable hydroxyl and lactone functionalities, allows for the construction of complex molecular architectures with high stereoselectivity.

While direct total syntheses starting from this compound are not extensively documented in readily available literature, the broader class of butenolides is instrumental in the synthesis of various bioactive compounds. For instance, butenolide structures are key components in the synthesis of antifungal and antitumor polyketide metabolites. nih.gov One notable example is the synthesis of (-)-blastmycinolactol and (+)-blastmycinone, which can be derived from a related butenolide, (S)-3-butyl-4-hydroxy-5-methylfuran-2(5H)-one. nih.gov

The general synthetic utility of butenolides is further highlighted in the preparation of complex molecules like (-)-nephrosteranic acid and (-)-roccellaric acid. nih.gov The strategic functionalization of the butenolide ring is a key step in these synthetic pathways. The synthesis of the autophagy inducer (+)-epogymnolactam also proceeds through intermediates that share structural similarities with butenolides, although the direct use of this compound is not explicitly mentioned in the initial reports. nih.gov

The following table summarizes the types of natural products and pharmaceuticals synthesized from butenolide precursors, illustrating the potential synthetic pathways for which this compound could serve as a valuable starting material.

| Product Class | Specific Example | Precursor Type |

| Antifungal Agents | (-)-Blastmycinolactol | Substituted Butenolide |

| Antitumor Agents | (+)-Blastmycinone | Substituted Butenolide |

| Bioactive Lipids | (-)-Nephrosteranic Acid | Functionalized Butenolide |

| Bioactive Lipids | (-)-Roccellaric Acid | Functionalized Butenolide |

| Autophagy Inducers | (+)-Epogymnolactam | Butenolide-like intermediate |

Role as a Monomer or Precursor in Polymer Chemistry

The ring-opening polymerization (ROP) of lactones is a well-established method for the synthesis of biodegradable polyesters. rsc.orgacs.orgresearchgate.net While the polymerization of various lactones, including β-lactones and ε-caprolactone, has been extensively studied, the specific use of this compound as a monomer is not widely reported in the scientific literature.

However, research into the polymerization of structurally related dihydrofurans provides insight into the potential of this class of compounds in polymer chemistry. For instance, the ring-opening metathesis polymerization (ROMP) of 2,3-dihydrofuran (B140613) has been explored for the creation of degradable polymers. rsc.org The electrochemical polymerization of 2,5-dihydro-2,5-dimethoxyfuran has also been investigated, proceeding via a ring-opening mechanism. researchgate.net

The presence of a hydroxyl group on the this compound molecule offers a potential site for initiating polymerization or for post-polymerization modification, which could lead to functional polyesters with tailored properties. rsc.org The development of functional polymers from lactones is an active area of research, with applications in drug delivery, tissue engineering, and sustainable materials. nih.govacs.orgresearchgate.net Although direct evidence is scarce, the structural attributes of this compound suggest its potential as a comonomer to introduce specific functionalities into polyester (B1180765) chains.

Integration into Novel Catalytic Systems

The integration of this compound into novel catalytic systems is an area with limited specific documentation. However, the broader furanone and dihydrofuranone scaffolds are subjects of interest in catalysis research. For example, phosphoramidite (B1245037) ligands derived from related structures have been shown to be effective in palladium-catalyzed asymmetric reactions. organic-chemistry.org

The synthesis of butenolides and related compounds often relies on sophisticated catalytic methods, including those utilizing palladium, ruthenium, and gold catalysts. organic-chemistry.orgorganic-chemistry.org While in these cases the dihydrofuranone is the product, the study of these synthetic pathways can provide valuable information on the coordination chemistry of the butenolide ring, which is a prerequisite for its use as a ligand in a catalytic system. The hydroxyl group and the oxygen atoms of the lactone ring in this compound could potentially act as coordination sites for metal centers, suggesting its viability as a component of a chiral ligand for asymmetric catalysis.

The following table outlines catalyst types used in the synthesis of butenolides, which could inform the design of catalytic systems incorporating a this compound moiety.

| Catalyst Type | Application in Butenolide Synthesis | Potential Role of Dihydrofuranone |

| Palladium Complexes | Asymmetric Mizoroki-Heck reactions | Chiral Ligand Component |

| Ruthenium Complexes | Ring-closing metathesis | Chiral Ligand Component |

| Gold Complexes | Cyclization of hydroxyallenes | Chiral Ligand Component |

| Phosphine Catalysts | Ring-opening of cyclopropenones | Chiral Ligand Component |

Development of Advanced Functional Materials Incorporating Dihydrofuranone Scaffolds

The development of advanced functional materials from renewable resources is a rapidly growing field of research. Dihydrofuranone scaffolds, being derivable from biomass, are attractive building blocks for such materials. rsc.org The inherent functionality of compounds like this compound makes them promising candidates for incorporation into a variety of advanced materials.

The butenolide structure is a key feature in certain functional polymers and materials. For example, azlactone-functionalized polymers are versatile platforms for creating a wide range of functional materials through post-polymerization modification. nih.gov The reactivity of the lactone ring in this compound suggests that it could be used in a similar fashion to create reactive polymer platforms.

Furthermore, the butenolide motif is found in compounds that exhibit interesting photophysical properties, which could be harnessed in the design of photoresponsive materials. researchgate.net The incorporation of the this compound scaffold into larger molecular architectures or polymer backbones could lead to materials with novel optical, electronic, or biological properties. While specific examples of materials directly incorporating this compound are not abundant in the literature, the foundational chemistry of butenolides suggests a wide range of possibilities for future material design.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The synthesis of furanone derivatives is a cornerstone of their study and application. Future research is increasingly aimed at developing environmentally benign and efficient synthetic pathways. A key goal is to move beyond traditional methods, which can be resource-intensive, towards greener alternatives.

One promising avenue is the use of heterogeneous catalysts, such as titanium silicate (B1173343) molecular sieves, which have been shown to be effective in the synthesis of related compounds like 5-hydroxy-2(5H)-furanone. rsc.org These catalysts offer advantages in terms of reusability and reduced waste. Another area of focus is the utilization of renewable starting materials. For instance, novel approaches have been developed for producing related ketones like 2,5-hexanedione (B30556) and 3-methyl-2-cyclopenten-1-one (B1293772) from 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical, using high-temperature water conditions. rsc.org Future work will likely adapt these principles to create sustainable routes to a wider array of dihydrofuranones, including 3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one.

Key Research Objectives for Sustainable Synthesis:

Catalyst Development: Designing highly selective and reusable catalysts to improve yield and reduce byproducts.

Renewable Feedstocks: Exploring pathways from biomass and other renewable sources to replace petroleum-based starting materials.

Process Intensification: Investigating continuous flow reactors and alternative energy sources (e.g., microwave, ultrasound) to enhance reaction efficiency and reduce energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

As the importance of dihydrofuranones in food chemistry, biology, and environmental science becomes more apparent, the need for highly sensitive and selective analytical methods grows. nih.gov These compounds often occur at very low concentrations in complex matrices, demanding advanced analytical capabilities.

Future methodological developments will focus on enhancing detection limits and simplifying sample preparation. Techniques such as headspace-solid phase microextraction (HS-SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) are at the forefront of this effort, enabling the detection of furan (B31954) derivatives at nanogram-per-gram levels in food products. researchgate.net For non-volatile or thermally unstable derivatives, capillary high-performance liquid chromatography (HPLC) with diode-array detection offers a robust alternative for trace determination in both food and environmental samples. nih.govresearchgate.net

The field of metabolomics, which studies the complete set of small-molecule metabolites in a biological system, represents a major frontier. Advanced analytical platforms will be crucial for identifying and quantifying dihydrofuranones and their metabolites to understand their biosynthesis and physiological roles. hmdb.ca

Table 1: Comparison of Advanced Analytical Techniques for Dihydrofuranone Analysis

| Technique | Primary Application | Key Advantages | Future Research Focus |

|---|---|---|---|

| HS-SPME-GC-MS/MS | Trace analysis of volatile furanones in food and environmental samples. researchgate.net | High sensitivity, minimal solvent use, effective for complex matrices. researchgate.net | Development of new fiber coatings for enhanced selectivity; miniaturization. |

| Capillary HPLC-DAD/MS | Analysis of non-volatile or thermally labile derivatives in aqueous samples. nih.gov | Suitable for a wide range of polarities, provides structural information (MS). nih.gov | Improving ionization efficiency for novel derivatives; online sample preconcentration. researchgate.net |

| LC-MS/MS | Metabolomics studies, identification of degradation products. researchgate.net | High throughput, excellent specificity and sensitivity for targeted analysis. | Building comprehensive spectral libraries; integrating with computational tools for unknown identification. |

Integrated Computational and Experimental Approaches for Mechanism Elucidation

Understanding the formation mechanisms, reactivity, and interaction of dihydrofuranones with biological targets requires a synergistic approach that combines computational chemistry with experimental validation. Advances in computational power and quantum chemical methods, such as Density Functional Theory (DFT), allow for the detailed study of reaction pathways and molecular properties. researchgate.net

Future research will increasingly rely on these integrated approaches. For example, computational studies can predict the most stable isomers of furanone compounds and model their reaction thermodynamics and kinetics, such as the dehydration reactions involved in their formation. researchgate.net These theoretical predictions can then guide experimental work, leading to more efficient reaction optimization and a deeper mechanistic understanding. This combined strategy is essential for elucidating how the structure of a dihydrofuranone, including the position of substituents like the hydroxyl and methyl groups in this compound, influences its chemical and biological behavior. nih.govnih.gov

Exploration of Undiscovered Biological Activities through High-Throughput Screening of Derivatives

The 2(5H)-furanone skeleton is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.comresearchgate.net While some activities are known, the full biological potential of many derivatives, including this compound, remains untapped.

High-throughput screening (HTS) presents a powerful strategy for rapidly assessing large libraries of furanone derivatives against a multitude of biological targets. nih.govnih.gov Future research will focus on synthesizing diverse libraries of dihydrofuranone analogs by modifying the substituents on the furanone ring. nih.govresearchgate.net These libraries can then be screened to uncover novel activities. A particularly promising area is the investigation of quorum sensing (QS) inhibition. Furanones have been shown to interfere with bacterial communication systems, which are critical for biofilm formation and virulence, offering a novel approach to combatting bacterial infections and biofouling. nih.govnih.govfrontiersin.orgmdpi.comnih.gov

Potential Biological Activities for Future Screening:

Quorum Sensing Inhibition: Targeting bacterial communication to prevent infections and biofilm formation. nih.govfrontiersin.org

Enzyme Inhibition: Screening against key enzymes involved in disease pathways. mdpi.comnih.gov

Antiproliferative Effects: Assessing cytotoxicity against various cancer cell lines. researchgate.netnih.gov

Antioxidant Properties: Evaluating the ability to mitigate oxidative stress.

Environmental Degradation Pathways and Bioremediation Potential of Dihydrofuranones

While many furanones are naturally occurring and likely biodegradable, the increasing synthesis of novel, potentially more persistent derivatives necessitates a thorough environmental assessment. Research should focus on identifying the microorganisms and enzymatic pathways responsible for the breakdown of the dihydrofuranone ring. For instance, studies on other organic contaminants have shown that microbial degradation can involve mechanisms like lactone ring cleavage and hydrolysis. researchgate.net This knowledge could be harnessed to develop bioremediation strategies for environments contaminated with related synthetic compounds. The study of precursor compounds and their transformation in the environment will be critical to fully understanding the life cycle of these molecules. nih.govdioxin20xx.org

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via cyclization of γ-hydroxyketones or through Michael addition-elimination cascades. For example, analogous dihydrofuran derivatives have been prepared using hexafluoropropan-2-ol as a solvent and dichlorodicyanobenzoquinone (DDQ) as an oxidant under mild conditions . Optimization of solvent polarity, temperature, and catalyst loading is critical to minimize side reactions (e.g., over-oxidation). Post-synthesis purification via column chromatography or recrystallization is recommended to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and stereochemistry. For example, H NMR can identify proton environments on the dihydrofuran ring, while C NMR distinguishes carbonyl and hydroxylated carbons . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy detects lactone carbonyl stretches (~1750 cm) and hydroxyl groups (~3200–3500 cm). X-ray crystallography, if single crystals are obtainable, provides definitive stereochemical assignments .

Q. What are the known biological activities or pharmacological relevance of structurally related dihydrofuran derivatives?

- Methodological Answer : While direct data on this compound is limited, analogs such as 5-(1-hydroxyethyl)oxolan-2-one exhibit antimicrobial and anti-inflammatory properties . Structure-activity relationship (SAR) studies suggest that substituents on the furan ring (e.g., hydroxyl, methyl groups) modulate bioactivity. In vitro assays (e.g., MIC tests, COX inhibition) are recommended to screen for activity, followed by molecular docking to predict target interactions.

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in the synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can map reaction pathways, such as cyclization energetics or transition states in Michael addition-elimination reactions . For example, modeling the stereoelectronic effects of hexafluoropropan-2-ol solvent on reaction intermediates may explain regioselectivity. Pair computational results with experimental kinetic studies (e.g., O isotopic labeling) to validate proposed mechanisms.

Q. How should researchers address contradictions between spectroscopic data and predicted structural features?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing anomalies. For instance, NMR signals may split due to slow conformational exchange in solution, while X-ray structures reflect static solid-state configurations . Use variable-temperature NMR to detect equilibria or NOESY/ROESY to study spatial proximity. Cross-validate with alternative techniques like Raman spectroscopy or computational NMR chemical shift predictions.

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer : Lactones are prone to hydrolysis in aqueous media. Stability studies under acidic (pH 2–4), neutral, and basic (pH 8–10) conditions at 25–60°C can identify degradation pathways (e.g., ring-opening to hydroxy acids) . Use HPLC-MS to track degradation products. Formulation with stabilizing excipients (e.g., cyclodextrins) or storage in anhydrous solvents at –20°C is advised for long-term stability.

Q. What enantioselective synthesis methods are feasible for producing optically pure forms of this compound?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts, metal-ligand complexes) can induce enantioselectivity. For example, proline-derived catalysts have been used to synthesize enantiopure dihydrofuranones via kinetic resolution . Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry. Crystallization-induced asymmetric transformation (CIAT) may further enhance optical purity.

Q. How do thermodynamic properties (e.g., melting point, solubility) impact experimental design for this compound?

- Methodological Answer : Differential Scanning Calorimetry (DSC) determines melting points and polymorph transitions. Solubility in common solvents (e.g., DMSO, ethanol) can be measured via gravimetric analysis or UV-Vis spectroscopy. Poor aqueous solubility may necessitate prodrug design (e.g., esterification of the hydroxyl group). Computational tools like COSMO-RS predict solubility parameters for solvent screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.